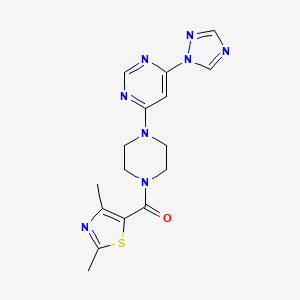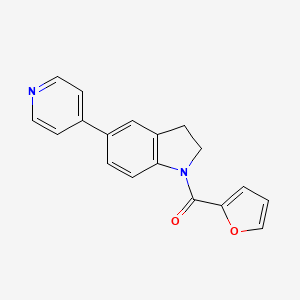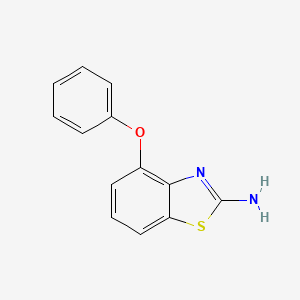![molecular formula C16H24N2O4S B2446706 2-Methoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide CAS No. 2415551-57-2](/img/structure/B2446706.png)
2-Methoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide, also known as MPB, is a chemical compound that has been studied for its potential applications in scientific research. MPB is a sulfonamide derivative and has been found to exhibit various biological activities, making it an interesting compound for further investigation.
Mechanism Of Action
The mechanism of action of 2-Methoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-Methoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins, and MMP-9, which is involved in the breakdown of extracellular matrix proteins. 2-Methoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide has also been found to inhibit the activation of NF-κB, a transcription factor that is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-Methoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial effects. It has been found to inhibit the production of prostaglandins, which are involved in inflammation, and to inhibit the growth of certain cancer cells. 2-Methoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide has also been found to have antibacterial activity against certain strains of bacteria.
Advantages And Limitations For Lab Experiments
2-Methoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and has been found to exhibit various biological activities, making it a useful tool for investigating the mechanisms of certain diseases. However, there are also limitations to the use of 2-Methoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 2-Methoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide. One direction is to investigate its potential use in the treatment of various diseases, such as cancer, arthritis, and infectious diseases. Another direction is to investigate its mechanism of action in more detail, in order to better understand its biological activity. Additionally, future studies could focus on improving the solubility of 2-Methoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide, in order to make it more useful for certain experiments.
Synthesis Methods
The synthesis of 2-Methoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide involves the reaction of 2-methoxybenzenesulfonamide with oxan-4-ylpyrrolidine-3-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 2-Methoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide. The synthesis of 2-Methoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide has been described in detail in a paper by Zhang et al. (2014).
Scientific Research Applications
2-Methoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been studied for its potential use in the treatment of various diseases, such as cancer, arthritis, and infectious diseases. 2-Methoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide has been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. It has also been found to inhibit the growth of certain cancer cells, such as breast cancer cells, and to have antibacterial activity against certain strains of bacteria.
properties
IUPAC Name |
2-methoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-21-15-4-2-3-5-16(15)23(19,20)17-13-6-9-18(12-13)14-7-10-22-11-8-14/h2-5,13-14,17H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOQVGLVCHRIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NC2CCN(C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide](/img/structure/B2446630.png)
![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride](/img/structure/B2446631.png)

![3-methoxy-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2446633.png)

![6-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-(3-methoxypropyl)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2446635.png)
![4-(4-Benzylpiperidin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2446637.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2446639.png)

